molecular formula C9H12N2O2 B1149455 Methyl 2-amino-3-(pyridin-2-yl)propanoate CAS No. 172927-00-3

Methyl 2-amino-3-(pyridin-2-yl)propanoate

Cat. No. B1149455
CAS RN: 172927-00-3
M. Wt: 180.20378
InChI Key:
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Description

“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a chemical compound that has attracted interest from researchers due to its potential applications in various fields. It is also known as “Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride” with a CAS Number of 1197231-86-9 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was obtained via a multiple synthesis route .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-(pyridin-2-yl)propanoate” can be represented by the SMILES string O=C(OC)CCNC1=NC=CC=C1 . The InChI code for this compound is 1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a solid compound . It has a molecular weight of 180.20 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)imidates

Methyl 2-amino-3-(pyridin-2-yl)propanoate can be used in the synthesis of N-(pyridin-2-yl)imidates. This process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . The α-iminonitriles are then selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Synthesis of Pyrimidine Derivatives

This compound can also be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Anti-Fibrosis Activity

Some of the 2-(pyridin-2-yl) pyrimidine derivatives synthesized from Methyl 2-amino-3-(pyridin-2-yl)propanoate have shown promising anti-fibrotic activities. For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Treatment of Hyperglycemia

Compounds synthesized from Methyl 2-amino-3-(pyridin-2-yl)propanoate may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Development

The synthesized compounds can be analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate. The ADMET characteristics of the drug are necessary for drug development and it should be carried out in early stages to avoid drug development failures .

Safety and Hazards

The compound is classified under GHS05, indicating that it can cause eye damage . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUMFYLWBZTWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(pyridin-2-yl)propanoate

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